6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic compound classified under the benzopyran derivatives. This compound features a unique structure characterized by a fluorine atom at the 6th position and a trifluoromethyl group, which significantly influences its chemical properties and biological activities. Benzopyran derivatives are recognized for their potential therapeutic applications, particularly in pharmacology due to their diverse biological activities, including anti-inflammatory and anticancer properties .
Methods and Technical Details:
The synthesis of 6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves several key steps:
Structure and Data:
The molecular formula for 6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is , with a molecular weight of approximately 296.18 g/mol.
C1=CC=C(C(=C1F)C(=O)O)C(C2=C(C=C(C=C2)F)F)F
.The compound's structure includes:
Reactions and Technical Details:
The chemical behavior of 6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be attributed to its functional groups:
Process and Data:
The mechanism of action for 6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid primarily involves its interaction with biological targets at the molecular level:
Physical and Chemical Properties:
The physical properties include:
The chemical properties include:
Scientific Uses:
6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of 6-Fluoro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in both chemical synthesis and potential therapeutic applications.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3